tert-Butyl 3-(3-methylthiophene-2-carboxamido)piperidine-1-carboxylate
Description
tert-Butyl 3-(3-methylthiophene-2-carboxamido)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom (position 1) and a 3-methylthiophene-2-carboxamido substituent at position 3.
Properties
IUPAC Name |
tert-butyl 3-[(3-methylthiophene-2-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11-7-9-22-13(11)14(19)17-12-6-5-8-18(10-12)15(20)21-16(2,3)4/h7,9,12H,5-6,8,10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFNEAOIIOFHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-methylthiophene-2-carboxamido)piperidine-1-carboxylate typically involves the following steps:
Formation of 3-methylthiophene-2-carboxylic acid: This can be achieved through the cyclization of appropriate precursors containing sulfur and carbon atoms.
Activation of the carboxylic acid: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.
Coupling with piperidine: The activated acid chloride is then reacted with piperidine in the presence of a base to form the amide bond.
Protection of the amide: The resulting amide is protected using tert-butyl anhydride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic substitution can be achieved using reagents like bromine or iodine, while nucleophilic substitution may involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction: Thiols and thioethers are the primary products of reduction reactions.
Substitution: Various substituted thiophenes are formed depending on the nature of the substituent introduced.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways. Its structure suggests that it may interact with various receptors or enzymes, making it a candidate for drug discovery efforts.
Case Study: Antimicrobial Activity
A study highlighted the potential of similar compounds in targeting non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb). The findings indicated that derivatives of piperidine compounds could suppress bacterial responses, suggesting that tert-butyl 3-(3-methylthiophene-2-carboxamido)piperidine-1-carboxylate might exhibit similar antimicrobial properties through novel mechanisms of action .
Targeted Therapy in Oncology
The compound's structure allows for modifications that could enhance its efficacy in targeted cancer therapies. Research into compounds with similar frameworks has shown promise in degrading androgen receptors, which are crucial in certain types of cancer . This opens avenues for exploring this compound as a potential therapeutic agent.
Data Table: Comparison of Piperidine Derivatives in Cancer Research
| Compound Name | Target | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Androgen Receptor | Degradation | |
| Other Piperidine Derivative | Mtb Inhibition | Antimicrobial Activity |
Biochemical Studies
The compound can be utilized in biochemical assays to explore its interaction with proteins and enzymes. Its ability to form covalent bonds makes it suitable for applications in affinity-based protein profiling.
Case Study: Affinity-Based Protein Profiling
Research indicates that compounds with similar structures have been employed in activity-based protein profiling (ABPP), allowing scientists to identify active sites on proteins and understand their functions better . This methodology could be adapted to study the interactions of this compound with various biological targets.
Mechanism of Action
The mechanism by which tert-Butyl 3-(3-methylthiophene-2-carboxamido)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs share the Boc-piperidine scaffold but differ in substituents at position 3, affecting reactivity and functionality. A comparative analysis is summarized below:
Physicochemical Properties
- Solubility and Reactivity: The Boc group improves solubility in organic solvents (e.g., DCM, MeOH), as seen in purification methods for analogs (e.g., ).
- Molecular Weight : The target compound (~325 g/mol) aligns with typical intermediates (e.g., 290–530 g/mol in ), ensuring compatibility with drug-like properties .
Biological Activity
tert-Butyl 3-(3-methylthiophene-2-carboxamido)piperidine-1-carboxylate, with CAS number 1353965-53-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H24N2O3S
- Molecular Weight : 320.44 g/mol
- Structure : The compound features a piperidine ring substituted with a carboxamide and a tert-butyl group, alongside a methylthiophene moiety, which is significant for its biological activity.
Inhibition of Enzymes
Research indicates that compounds similar to this compound may act as inhibitors of key metabolic enzymes. For instance, studies have shown that related compounds can inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. This inhibition may contribute to therapeutic effects in conditions like obesity and dyslipidemia .
Anticancer Properties
Emerging data suggest that this compound may exhibit anticancer properties. In vitro studies have demonstrated the ability of similar compounds to reduce cell viability in various cancer cell lines, including prostate cancer (LNCaP) and liver cancer (HepG2) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The biological activity of the compound extends to antimicrobial effects. Preliminary investigations show that it may enhance the efficacy of conventional antibiotics against resistant bacterial strains, potentially through mechanisms that disrupt bacterial membrane integrity .
Study 1: ACC Inhibition
A study evaluated the effectiveness of a related compound in inhibiting ACC in HepG2 cells. The results indicated a dose-dependent reduction in fatty acid synthesis, with an effective dose (ED50) less than 0.3 mg/kg in vivo. This suggests potential applications in metabolic disorders .
Study 2: Anticancer Efficacy
In another study, the compound was tested against LNCaP cells. Results showed a significant decrease in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential. The study highlighted the compound's ability to induce apoptosis through the activation of caspases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O3S |
| Molecular Weight | 320.44 g/mol |
| CAS Number | 1353965-53-3 |
| Biological Activities | ACC inhibition, Anticancer |
| ED50 (ACC Inhibition) | < 0.3 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
